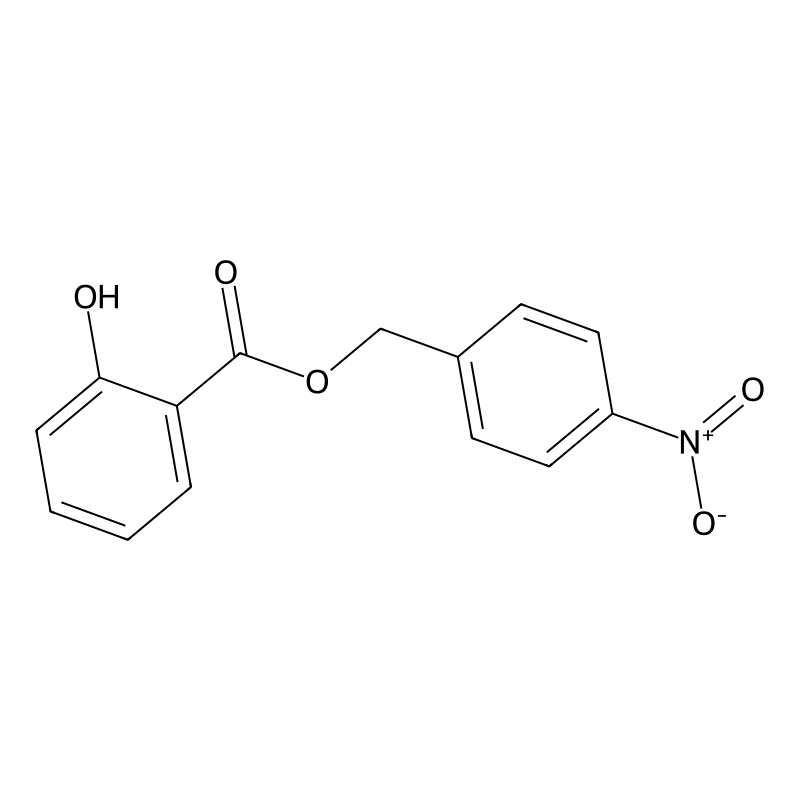

(4-nitrophenyl)methyl 2-hydroxybenzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-nitrophenyl)methyl 2-hydroxybenzoate, also known as methyl 2-hydroxy-2-(4-nitrophenyl)acetate, is an organic compound with the molecular formula and a molecular weight of approximately . This compound features a 4-nitrophenyl group attached to a methyl ester of salicylic acid, which contributes to its unique chemical properties and potential biological activities. The presence of both a hydroxy and a nitro group on the aromatic rings enhances its reactivity and solubility in various solvents, making it an interesting subject for both synthetic and biological studies.

The chemical behavior of (4-nitrophenyl)methyl 2-hydroxybenzoate can be characterized by several types of reactions:

- Esterification: The compound can undergo hydrolysis in the presence of water or strong acids/bases, leading to the formation of 2-hydroxybenzoic acid and 4-nitrophanol.

- Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, particularly under conditions that favor electrophilic attack on the aromatic ring.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which can modify the biological activity of the compound.

(4-nitrophenyl)methyl 2-hydroxybenzoate exhibits various biological activities that have been explored in recent studies:

- Antimicrobial Activity: Some derivatives of similar compounds have shown promising antimicrobial properties against various pathogens.

- Anti-inflammatory Properties: The hydroxybenzoate structure is often associated with anti-inflammatory effects, making this compound a candidate for further pharmacological evaluation.

- Potential as a Drug Metabolite: There is evidence suggesting that metabolites formed from compounds with similar structures may play roles in drug metabolism and toxicity .

Several synthesis methods have been reported for (4-nitrophenyl)methyl 2-hydroxybenzoate:

- Direct Esterification: Methyl salicylate can be reacted with 4-nitrophenol in the presence of an acid catalyst to yield the desired ester.

- Acylation Reactions: The compound can also be synthesized through acylation methods using acyl chlorides derived from 4-nitrophenol and salicylic acid derivatives.

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted reactions that enhance yield and reduce reaction times significantly .

The applications of (4-nitrophenyl)methyl 2-hydroxybenzoate span various fields:

- Pharmaceuticals: Its potential as an antimicrobial or anti-inflammatory agent makes it valuable in drug development.

- Chemical Research: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms involving nitro-substituted aromatics.

- Agriculture: Investigated for use in developing new agrochemicals due to its biological activity against pests .

Research into the interactions of (4-nitrophenyl)methyl 2-hydroxybenzoate with biological systems has revealed:

- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its pharmacokinetics and potential therapeutic effects.

- Metabolic Pathways: Studies have shown that it may undergo biotransformation in vivo, leading to various metabolites that could exhibit distinct biological activities .

Several compounds share structural similarities with (4-nitrophenyl)methyl 2-hydroxybenzoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl salicylate | Contains a salicylic acid moiety | Known for its analgesic properties |

| Ethyl 4-hydroxybenzoate | Hydroxyl group on benzoate backbone | Commonly used as a preservative |

| Methyl 4-nitrobenzoate | Nitro group on benzoic acid | Exhibits significant antimicrobial activity |

| N-(4-Hydroxy-2-nitrophenyl)acetamide | Acetamide functional group | Important in studying drug metabolism |

The uniqueness of (4-nitrophenyl)methyl 2-hydroxybenzoate lies in its combination of both hydroxy and nitro groups, which not only influences its reactivity but also its potential biological activities compared to other similar compounds.